EINECS 241-376-8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

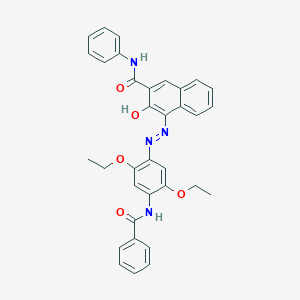

EINECS 241-376-8 is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.

Vorbereitungsmethoden

The synthesis of EINECS 241-376-8 involves multiple steps. The synthetic route typically starts with the preparation of the benzoylamino and diethoxyphenyl intermediates. These intermediates undergo azo coupling reactions under controlled conditions to form the final compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

EINECS 241-376-8, also known as "2,5-Dimethyl-2,5-bis(4-methoxyphenyl)hexane," is a compound with various applications in scientific research and industry. This article explores its applications, focusing on its use in materials science, electronics, and organic synthesis.

Materials Science

This compound is primarily utilized in the development of liquid crystal materials . Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. They are essential in various electronic devices, including:

- Displays : Liquid crystals are crucial for LCD technology used in televisions, monitors, and smartphones.

- Optical Devices : The compound's unique properties allow it to be used in optical filters and modulators.

The compound can form discotic liquid crystals , which have columnar structures that enhance their conductivity and stability. These materials can be tailored for specific applications in electronic devices due to their ability to self-organize into ordered structures at the molecular level .

Organic Electronics

This compound is also significant in the field of organic electronics , particularly in the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound's favorable electronic properties make it an ideal candidate for:

- Photovoltaic Cells : It can be incorporated into the active layer of OPVs, improving energy conversion efficiency.

- Light Emission : In OLEDs, this compound contributes to enhanced light emission and color purity.

Research indicates that optimizing the molecular structure of such compounds can lead to better charge transport properties, which is critical for efficient device performance .

Synthesis and Catalysis

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Cross-Coupling Reactions : It can be utilized to form complex organic molecules through palladium-catalyzed coupling reactions.

- Functionalization : The presence of methoxy groups enhances its reactivity, allowing for selective functionalization at various positions on the molecule.

These synthetic pathways are valuable for producing pharmaceuticals and agrochemicals, showcasing the compound's utility beyond just material applications .

Case Study 1: Liquid Crystal Displays (LCDs)

A study demonstrated that incorporating this compound into liquid crystal formulations significantly improved the response time and thermal stability of LCDs. The research highlighted that devices using this compound exhibited lower power consumption and enhanced display quality compared to traditional liquid crystal mixtures .

Case Study 2: Organic Photovoltaics

In a recent investigation into OPVs, researchers found that films made with this compound showed a notable increase in power conversion efficiency (PCE). The study reported a PCE improvement from 5% to over 8% when optimizing the blend ratio with fullerene derivatives. This advancement indicates a promising direction for developing more efficient solar cells using this compound .

Case Study 3: Synthesis of Pharmaceuticals

This compound has been employed as a key intermediate in synthesizing anti-cancer agents. A synthetic route involving this compound allowed chemists to construct complex molecular frameworks efficiently, leading to compounds with significant biological activity against cancer cell lines .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, EINECS 241-376-8 stands out due to its unique chemical structure and properties. Similar compounds include other azo dyes and benzoylamino derivatives. this compound’s specific combination of functional groups and molecular configuration gives it distinct advantages in certain applications .

Eigenschaften

CAS-Nummer |

17352-47-5 |

|---|---|

Molekularformel |

C34H30N4O5 |

Molekulargewicht |

574.6 g/mol |

IUPAC-Name |

4-[(4-benzamido-2,5-diethoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C34H30N4O5/c1-3-42-29-21-28(30(43-4-2)20-27(29)36-33(40)22-13-7-5-8-14-22)37-38-31-25-18-12-11-15-23(25)19-26(32(31)39)34(41)35-24-16-9-6-10-17-24/h5-21,39H,3-4H2,1-2H3,(H,35,41)(H,36,40) |

InChI-Schlüssel |

UYMLFZPTHZOMMR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |

Kanonische SMILES |

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |

Key on ui other cas no. |

17352-47-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.